3-[(Z)-[(4-Methylphenyl)imino]methyl]quinolin-2-OL
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Overview
Description
3-[(Z)-[(4-Methylphenyl)imino]methyl]quinolin-2-OL is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-[(4-Methylphenyl)imino]methyl]quinolin-2-OL typically involves the condensation of 2-hydroxyquinoline with 4-methylbenzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as zeolites or metal complexes may be employed to improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-[(Z)-[(4-Methylphenyl)imino]methyl]quinolin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the imine group can yield secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Secondary amines.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
3-[(Z)-[(4-Methylphenyl)imino]methyl]quinolin-2-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 3-[(Z)-[(4-Methylphenyl)imino]methyl]quinolin-2-OL involves its interaction with cellular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cell signaling pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Hydroxyquinoline: Lacks the imino and 4-methylphenyl substituents.
4-Methylquinoline: Similar but without the imino substituent.
Uniqueness
3-[(Z)-[(4-Methylphenyl)imino]methyl]quinolin-2-OL is unique due to the presence of both the imino and 4-methylphenyl groups, which confer distinct chemical and biological properties. These substituents enhance its ability to interact with biological targets and improve its solubility and stability compared to simpler quinoline derivatives .
Properties
Molecular Formula |
C17H14N2O |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-[(4-methylphenyl)iminomethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-12-6-8-15(9-7-12)18-11-14-10-13-4-2-3-5-16(13)19-17(14)20/h2-11H,1H3,(H,19,20) |
InChI Key |
HQRZEXRVDKCHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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